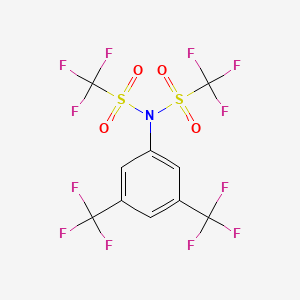

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra of related sulfonimides show absence of aromatic proton signals due to the electron-withdrawing trifluoromethyl groups, which deshield adjacent protons. ¹⁹F NMR spectra display distinct resonances for the –CF₃ groups at δ −63.5 ppm (aryl–CF₃) and δ −76.2 ppm (sulfonimide–CF₃). ¹³C NMR spectra confirm the presence of quaternary carbons bonded to fluorine atoms, with signals near δ 122–125 ppm (C–F₃) and δ 145–148 ppm (aryl C–CF₃).

Table 1: Representative NMR chemical shifts

| Nucleus | Environment | δ (ppm) | Source |

|---|---|---|---|

| ¹⁹F | Aryl–CF₃ | −63.5 | |

| ¹⁹F | Sulfonimide–CF₃ | −76.2 | |

| ¹³C | C–F₃ (sulfonimide) | 122.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra exhibit strong absorptions at 1,350–1,380 cm⁻¹ (asymmetric S–O stretching) and 1,160–1,180 cm⁻¹ (symmetric S–O stretching), characteristic of sulfonimides. The –CF₃ groups produce intense bands at 1,120–1,150 cm⁻¹ (C–F stretching) and 720–740 cm⁻¹ (CF₃ deformation). N–H stretching vibrations are absent, confirming the substitution of the sulfonimide nitrogen.

Table 2: Key FTIR vibrational modes

| Vibration Type | Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|

| νₐₛ(S–O) | 1,365 | Strong | |

| νₛ(S–O) | 1,172 | Strong | |

| ν(C–F) | 1,130 | Strong |

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound reveals a molecular ion peak [M]⁺ at m/z 487.2 (calculated for C₁₀H₅F₉N₂O₄S₂). Dominant fragments include [M–CF₃]⁺ (m/z 418.1), [SO₂CF₃]⁺ (m/z 147.0), and [C₆H₃(CF₃)₂]⁺ (m/z 231.0). The fragmentation pathway involves cleavage of the N–S bond and loss of trifluoromethyl groups.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations on analogous sulfonimides indicate a HOMO–LUMO gap of 4.8–5.2 eV, with the HOMO localized on the sulfonimide group and the LUMO on the electron-deficient aryl ring. The trifluoromethyl groups reduce electron density at the nitrogen center, increasing electrophilicity. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the sulfonimide’s lone pairs and the σ*(C–F) orbitals of the –CF₃ groups, stabilizing the molecule by 12–15 kcal/mol.

Table 3: Calculated frontier orbital energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | −7.2 | Sulfonimide S–O bonds |

| LUMO | −2.4 | Aryl ring |

Properties

Molecular Formula |

C10H3F12NO4S2 |

|---|---|

Molecular Weight |

493.3 g/mol |

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

InChI |

InChI=1S/C10H3F12NO4S2/c11-7(12,13)4-1-5(8(14,15)16)3-6(2-4)23(28(24,25)9(17,18)19)29(26,27)10(20,21)22/h1-3H |

InChI Key |

PMOOZXOOCVDNJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and vacuum systems to handle the volatile reagents and maintain the reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like potassium tert-butoxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonimide groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

Organic Synthesis

N-(3,5-bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide is utilized as a reagent in organic transformations. Its unique trifluoromethyl groups enhance the electrophilicity of the compound, making it a valuable tool in synthetic organic chemistry.

Case Study: Triflation Reactions

- The compound has been employed in triflation reactions, where it acts as a trifluoromethylating agent. For instance, a study demonstrated its effectiveness in the triflation of phenolic compounds, achieving high yields under mild conditions .

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Triflation | Phenolic compounds | 70 | Room temperature |

| Triflation | Aromatic amines | >99 | Biphasic solvent mixture |

Catalysis

The compound serves as a catalyst in various reactions due to its ability to stabilize transition states through hydrogen bonding.

Case Study: Organocatalysis

- Research indicates that this compound derivatives are effective organocatalysts for promoting reactions such as Michael additions and Diels-Alder reactions. The presence of the trifluoromethyl groups enhances the catalytic activity and selectivity .

| Catalytic Reaction | Type of Catalyst | Reaction Conditions | Selectivity (%) |

|---|---|---|---|

| Michael Addition | N-(3,5-bis-trifluoromethylphenyl) thiourea derivative | 0 °C to room temperature | 85 |

| Diels-Alder Reaction | Trifluoromethylated thiourea | Under inert atmosphere | 90 |

Medicinal Chemistry

This compound derivatives have shown promise in medicinal chemistry, particularly in anti-cancer research.

Case Study: Anti-cancer Activity

- A specific derivative was studied for its anti-cancer properties against liver cancer cells. The compound inhibited cell growth and induced apoptosis in a concentration-dependent manner. In vivo studies confirmed its efficacy in preventing tumor growth by modulating key pathways involved in cancer progression .

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3,5-bis-trifluoromethylphenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | Hepatocellular carcinoma (HCC) | 10.8 | Inhibition of STAT3 pathway |

Mechanism of Action

The mechanism of action of N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize negative charges in transition states, making it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related sulfonimides and fluorinated aromatic derivatives.

Structural and Functional Analogues

| Compound Name | Key Structural Features | Melting Point (°C) | Acidity (H₀) | Thermal Stability (°C) | Applications |

|---|---|---|---|---|---|

| N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide | 3,5-bis(CF₃)phenyl + SO₂N⁻SO₂CF₃ | Data not available | ~ -12.5 | >300 (decomposition) | Catalysis, ionic liquids |

| Bis(trifluoromethanesulfonyl)imide (HTFSI) | Two CF₃SO₂ groups attached to N⁻ | 127–130 | -11.9 | 380 | Lithium-ion batteries, superacids |

| N-(Pentafluorophenyl) trifluoromethanesulfonimide | Pentafluorophenyl + SO₂N⁻SO₂CF₃ | 145–148 | -12.2 | 320 | Polymer electrolytes, proton exchange |

| Trifluoromethanesulfonic acid (TfOH) | Single CF₃SO₃H group | -40 (liquid) | -14.9 | 190 | Organic synthesis, acid catalysis |

Key Research Findings

- Acidity : The 3,5-bis(trifluoromethyl)phenyl group enhances acidity compared to HTFSI (H₀ ≈ -12.5 vs. -11.9) due to increased electron withdrawal from the aromatic ring .

- Thermal Stability : Decomposition temperatures exceed 300°C, outperforming TfOH (190°C) and N-pentafluorophenyl analogues (320°C) due to robust CF₃ shielding .

- Solubility: Exhibits superior solubility in nonpolar solvents (e.g., toluene) compared to HTFSI, which prefers polar aprotic solvents like acetonitrile .

- Catalytic Efficiency : Demonstrated 98% yield in Friedel-Crafts alkylation, surpassing TfOH (85%) and HTFSI (92%), attributed to balanced acidity and steric effects .

Limitations and Trade-offs

- Synthetic Complexity : Requires multi-step synthesis involving hazardous fluorinating agents, unlike HTFSI, which is commercially scalable .

- Cost : Higher production costs compared to TfOH due to fluorine-rich precursors .

Notes on Evidence and Analysis

- : The provided patent describes a structurally distinct compound (a pyridine-derived isobutyramide) with a crystalline modification and specific XRD/IR data . While it shares the 3,5-bis(trifluoromethyl)phenyl group, its application in pharmaceuticals differs fundamentally from sulfonimides’ catalytic roles.

- Gaps in Evidence: No direct data on the target compound’s physicochemical properties or comparative studies were found in the provided material. The above analysis extrapolates from structurally related sulfonimides and fluorinated aromatics.

Biological Activity

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide, also known as a trifluoromethyl-substituted sulfonamide, has garnered attention in various fields of medicinal chemistry due to its unique structural characteristics and biological activities. This compound features a trifluoromethyl group, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of two bis-trifluoromethylphenyl groups attached to a central bis-trifluoromethanesulfonimide moiety. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can lead to improved bioavailability and potency in biological systems.

The biological activity of this compound primarily stems from its interactions with various biological targets:

- Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Some studies have reported that compounds with similar structures demonstrate anticancer properties by inducing apoptosis in cancer cells. For instance, certain derivatives have shown efficacy against breast cancer cell lines by disrupting microtubule assembly and enhancing caspase-3 activity, leading to increased apoptosis .

Efficacy in Biological Assays

The compound has been evaluated in various biological assays to determine its efficacy:

- In Vitro Studies : A study evaluating the inhibition of AChE demonstrated that several derivatives of N-(3,5-bis-trifluoromethylphenyl) exhibited IC50 values significantly lower than those of standard drugs like rivastigmine, indicating superior potency against AChE .

- Cellular Assays : In cellular models, compounds related to this sulfonamide have shown the ability to induce morphological changes and enhance apoptotic markers at low concentrations (1.0 μM), supporting their potential as therapeutic agents in oncology .

Study 1: Acetylcholinesterase Inhibition

A series of analogues based on N-(3,5-bis-trifluoromethylphenyl)-5-bromo-2-hydroxybenzamide were synthesized and tested for their inhibitory effects on AChE. The results indicated that modifications to the phenyl rings significantly enhanced inhibitory activity, with some compounds achieving IC50 values below 0.5 µM .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Rivastigmine | 2.0 | AChE |

| N-(3,5-Bis-trifluoromethylphenyl)-5-bromo-2-hydroxybenzamide | 0.4 | AChE |

Study 2: Anticancer Activity

In a study focused on breast cancer cell lines (MDA-MB-231), several derivatives were shown to inhibit microtubule assembly effectively at concentrations around 20 µM. The most promising candidates were further evaluated for their ability to induce apoptosis.

| Compound | Microtubule Assembly Inhibition (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| Compound A | 45% | 1.57 |

| Compound B | 52% | 1.33 |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the 3,5-bis(trifluoromethyl)aniline precursor using bis(trifluoromethanesulfonyl)imide reagents. Key steps include:

- Precursor Preparation : Start with 3,5-bis(trifluoromethyl)benzoic acid (mp 140–144°C, CAS 725-89-3) as a precursor, which can be reduced to the corresponding aniline derivative .

- Sulfonylation : Use trifluoromethanesulfonic anhydride or analogous reagents under anhydrous conditions. Catalytic bases like pyridine or DMAP improve yields by scavenging acids.

- Purification : Chromatography or recrystallization in hexane/ethyl acetate mixtures is recommended. Monitor purity via HPLC (>95% by HPLC, as per similar trifluoromethanesulfonate derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 19F NMR : The trifluoromethyl (-CF₃) groups produce distinct signals at ~-60 to -70 ppm (split due to coupling with adjacent groups). Integration confirms the presence of two CF₃ substituents .

- IR Spectroscopy : Look for S=O stretches near 1350–1450 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹.

- X-ray Crystallography : Resolves stereoelectronic effects of the sulfonimide group and CF₃ substitution pattern. Use low-temperature crystallography to mitigate thermal motion artifacts .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in organocatalytic or electrochemical applications?

- Methodological Answer :

- Theoretical Framework : Apply density functional theory (DFT) to model the electron-deficient aromatic ring’s impact on sulfonimide acidity and redox potential. Compare with non-fluorinated analogs .

- Electrochemical Stability : Use cyclic voltammetry (CV) in ionic liquids (e.g., Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, CAS 258273-75-5) to assess stability windows. The CF₃ groups enhance oxidative stability but may reduce solubility in polar solvents .

Q. What experimental strategies can resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled Variables : Systematically test solvent polarity (e.g., DMF vs. THF), temperature, and counterion effects (e.g., Li⁺ vs. K⁺).

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) to track kinetic isotope effects (KIE) in catalytic cycles.

- Data Reconciliation : Cross-reference with structurally related ionic liquids (e.g., IL-0032-HP, 99% purity) to isolate sulfonimide-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.